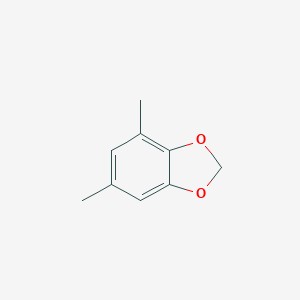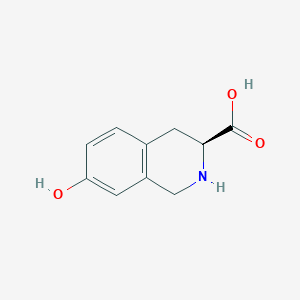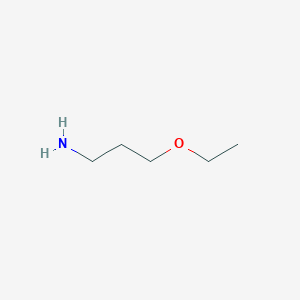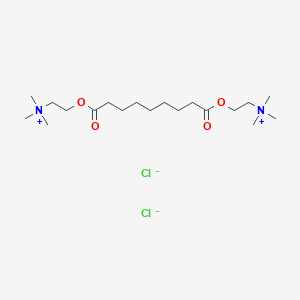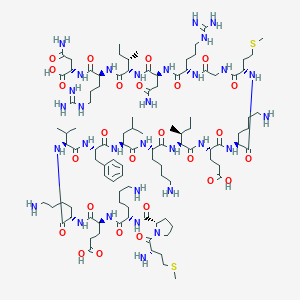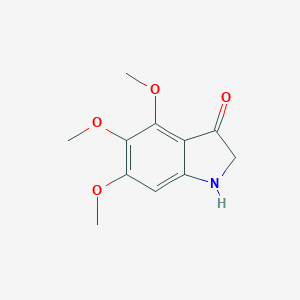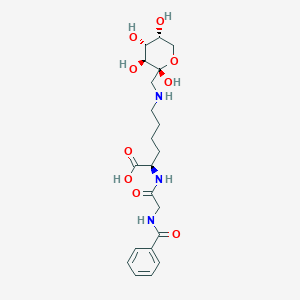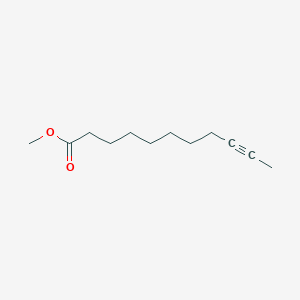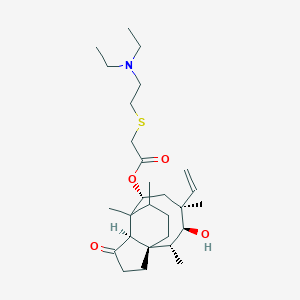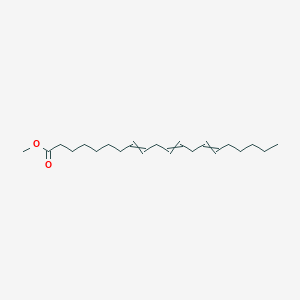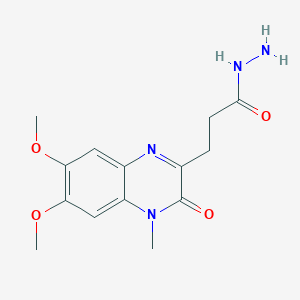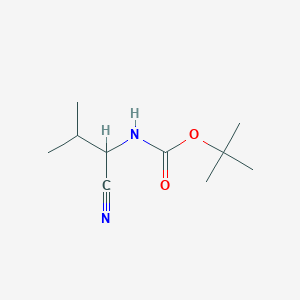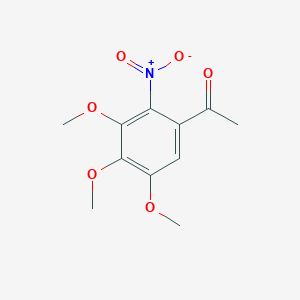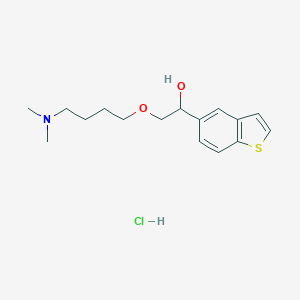
alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride, also known as DMABMT, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of benzothiophene derivatives and has shown promising results in various research applications.
Mécanisme D'action
Alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride works by modulating the activity of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a critical role in synaptic plasticity and learning. alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride acts as a positive allosteric modulator of the NMDA receptor, enhancing its activity and promoting the release of neurotransmitters such as dopamine and serotonin. This mechanism of action is responsible for the neuroprotective and anti-cancer effects of alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride.
Effets Biochimiques Et Physiologiques
Alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride has been shown to have a range of biochemical and physiological effects. It can increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride can also increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress. In addition, alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride can reduce inflammation and improve mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
Alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It has a high purity and can be used in a variety of assays. However, alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride also has some limitations. It is a relatively new compound, and its long-term effects are not yet fully understood. In addition, alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride can be expensive to synthesize, which may limit its use in some research applications.
Orientations Futures
There are several future directions for the research on alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride. One potential area of research is the development of new analogs of alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride that have improved potency and selectivity. Another area of research is the investigation of the long-term effects of alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride on the brain and other organs. Finally, alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride could be studied for its potential use in treating other neurological disorders such as depression, anxiety, and schizophrenia.
Conclusion:
alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride is a synthetic compound that has shown promising results in scientific research. It has neuroprotective and anti-cancer effects and can modulate the activity of the NMDA receptor. alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride, including the development of new analogs and the investigation of its long-term effects. Overall, alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride is a promising compound that has the potential to be used in the treatment of various diseases.
Méthodes De Synthèse
Alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride can be synthesized using a multistep process that involves the reaction of 4-(Dimethylamino)butyl chloride with 2-bromo-5-methylbenzothiophene, followed by the reaction with formaldehyde and sodium borohydride. The final product is obtained by the reaction of the intermediate with hydrochloric acid. The synthesis of alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
Alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride has been extensively used in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and can be used to treat neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
131964-52-8 |
|---|---|
Nom du produit |
alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride |
Formule moléculaire |
C16H24ClNO2S |
Poids moléculaire |
329.9 g/mol |
Nom IUPAC |
1-(1-benzothiophen-5-yl)-2-[4-(dimethylamino)butoxy]ethanol;hydrochloride |
InChI |
InChI=1S/C16H23NO2S.ClH/c1-17(2)8-3-4-9-19-12-15(18)13-5-6-16-14(11-13)7-10-20-16;/h5-7,10-11,15,18H,3-4,8-9,12H2,1-2H3;1H |
Clé InChI |
UFBGTYARJXZHJJ-UHFFFAOYSA-N |
SMILES |
CN(C)CCCCOCC(C1=CC2=C(C=C1)SC=C2)O.Cl |
SMILES canonique |
CN(C)CCCCOCC(C1=CC2=C(C=C1)SC=C2)O.Cl |
Synonymes |
alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hy drochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



